4-Fluoroisoindoline-1,3-dione
Overview
Description
4-Fluoroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a fluorine atom at the 4-position and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
4-Fluoroisoindoline-1,3-dione is a type of aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It’s known that these compounds exhibit diverse chemical reactivity , which suggests they may interact with their targets in various ways
Biochemical Pathways
These compounds are known for their diverse chemical reactivity , suggesting they may influence multiple biochemical pathways
Result of Action
These compounds are known for their diverse chemical reactivity , suggesting they may have various effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
4-Fluoroisoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine. The compound inhibits the activity of IDO1, which is a target for cancer therapy due to its role in immune suppression . Additionally, this compound interacts with various proteins through hydrophobic and electrostatic interactions, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in blood cancer cell lines such as K562 and Raji cells . The compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in apoptosis and cell survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can enhance immune responses against cancer cells. Additionally, this compound interacts with other biomolecules through hydrophobic and electrostatic interactions, stabilizing or destabilizing protein structures and influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and apoptosis induction . The degradation products of the compound may have different biological activities, which necessitates careful monitoring of its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit IDO1 activity and enhance immune responses without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1. The inhibition of IDO1 by this compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific tissues, particularly those with high levels of IDO1 expression, such as the liver and tumor tissues . Its distribution is influenced by its hydrophobicity and the presence of binding proteins that facilitate its transport across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with IDO1 and other cytoplasmic proteins . The compound may also localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may affect the localization and activity of this compound, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach includes the following steps :
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted isoindoline-1,3-dione derivatives.
Reduction Reactions: Isoindoline-1,3-diol derivatives.
Oxidation Reactions: Oxidized isoindoline-1,3-dione derivatives.
Scientific Research Applications
4-Fluoroisoindoline-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Lacks the fluorine atom at the 4-position, resulting in different chemical reactivity and applications.
4-Hydroxyisoindoline-1,3-dione: Contains a hydroxyl group instead of a fluorine atom, used as a fluorescent probe.
Pomalidomide: A derivative with additional functional groups, used as an immunomodulatory drug.
Uniqueness
4-Fluoroisoindoline-1,3-dione is unique due to the presence of the fluorine atom at the 4-position, which imparts distinct chemical properties and reactivity.
Biological Activity
4-Fluoroisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of various precursors through methods such as cyclization and functionalization. One notable method includes the use of tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder reaction, which efficiently produces multifunctionalized isoindole derivatives, including this compound .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties through its ability to inhibit indoleamine 2,3-dioxygenase (IDO) activity. IDO is an enzyme implicated in cancer progression by promoting immune evasion. In vitro studies have shown that derivatives of this compound can effectively inhibit IDO activity with IC50 values comparable to established inhibitors .
Table 1: IDO Inhibition Activity of this compound Derivatives
Compound No. | IDO IC50 (µM) |
---|---|
5a | >100 |
5b | 4.1 ± 0.9 |
5c | 31.62 ± 1.6 |
5d | >100 |
5e | >100 |
6a | >100 |
6b | >100 |
6c | 49.3 ± 2.4 |
This table summarizes the inhibitory effects on IDO activity for various compounds synthesized from this compound .
The mechanism by which this compound exerts its biological effects involves the modulation of immune responses and apoptosis in cancer cells. Specifically, it enhances T-cell and NK cell-mediated immune responses while inhibiting pro-inflammatory cytokine production from monocytes .
Study on Pomalidomide Derivatives
A study focused on synthesizing novel pomalidomide derivatives linked with diphenylcarbamide utilized this compound as a precursor. The resulting compounds demonstrated promising anti-cancer properties by targeting IDO1 and showed potential for development as therapeutic agents against various malignancies .
Evaluation of Phthalimide Analogues
Another study evaluated the biological activity of phthalimide analogues derived from isoindoline-1,3-dione structures. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, suggesting a broad spectrum of anticancer activity .
Properties
IUPAC Name |
4-fluoroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGDCOBISHGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622222 | |
Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-29-3 | |
Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Fluoroisoindoline-1,3-dione contribute to its biological activity, specifically as a Protoporphyrinogen Oxidase (PPO) inhibitor?
A1: While the provided research papers don't directly investigate this compound in isolation, they highlight its role as a building block for potent PPO inhibitors. Specifically, 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione (compound 3r) demonstrates good herbicidal activity by inhibiting PPO. [] This suggests that the this compound core, especially when substituted with specific groups at the 2nd position, plays a crucial role in binding to and inhibiting PPO. Further research exploring a wider array of substitutions on the this compound core could elucidate the structure-activity relationship in detail.
Q2: Can you elaborate on the synthesis of derivatives containing the this compound core?
A2: Both papers showcase the versatility of this compound as a starting material for creating diverse derivatives. One study employs a multi-step synthetic approach involving substitution, click chemistry, and addition reactions to link this compound with diphenylcarbamide moieties. [] The second study utilizes a similar approach, focusing on creating various N-phenyl phthalimide derivatives. [] These studies demonstrate that this compound can be effectively modified using well-established synthetic procedures, allowing for the generation of libraries of compounds for biological evaluation.
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